molecular formula C8H5N3O4 B1298875 2,4-Dihydroxy-6-nitroquinazoline CAS No. 32618-85-2

2,4-Dihydroxy-6-nitroquinazoline

Cat. No.: B1298875
CAS No.: 32618-85-2
M. Wt: 207.14 g/mol
InChI Key: TWJZVXRMXVNSIE-UHFFFAOYSA-N
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Description

. This compound is characterized by its hydroxy and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxy-6-nitroquinazoline plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is shikimate dehydrogenase (SDH), which is involved in the shikimate pathway crucial for the biosynthesis of aromatic amino acids in plants . The compound acts as a non-competitive inhibitor of SDH, reducing the enzyme’s activity by decreasing the maximum reaction velocity (Vmax) while keeping the Michaelis constant (KM) unchanged . This interaction suggests that this compound can effectively inhibit the flow of metabolites along the shikimate pathway, impacting the biosynthesis of essential amino acids.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In plant cells, particularly in soybean and maize, the compound reduces root length and increases the total protein content and certain amino acids . Additionally, it influences cell signaling pathways and gene expression by inhibiting the accumulation of shikimate in glyphosate-treated soybean roots . This inhibition suggests that this compound can modulate cellular metabolism and protein synthesis, leading to changes in cell function and growth.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of shikimate dehydrogenase (SDH) in a non-competitive manner, reducing the enzyme’s activity . This inhibition is achieved by altering the enzyme’s conformation, preventing the conversion of 3-dehydroshikimate to shikimate . Additionally, this compound may influence gene expression by modulating the levels of metabolites and proteins involved in the shikimate pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. In hydroponic experiments, the compound was found to reduce root length and increase protein content in soybean and maize over time . These temporal effects suggest that this compound can have sustained impacts on cellular processes, potentially leading to long-term changes in plant growth and metabolism.

Metabolic Pathways

This compound is involved in the shikimate pathway, interacting with enzymes such as shikimate dehydrogenase (SDH) . By inhibiting SDH, the compound affects the conversion of 3-dehydroshikimate to shikimate, leading to changes in metabolic flux and metabolite levels . This inhibition can impact the biosynthesis of aromatic amino acids, which are essential for various cellular functions and processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. In plant cells, the compound is taken up more efficiently by soybean roots compared to maize roots . This differential uptake suggests that specific transporters or binding proteins may facilitate the compound’s localization and accumulation within certain cell types or tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-6-nitroquinazoline typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-nitrobenzonitrile with guanidine hydrochloride in N,N-dimethylformamide at 140°C for 24 hours . The product is then purified using silica gel column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-nitroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the hydroxy or nitro groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-6-nitroquinazoline is unique due to its specific combination of hydroxy and nitro functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit shikimate dehydrogenase sets it apart from other quinazoline derivatives, making it a valuable compound for research in herbicide development and cancer treatment .

Properties

IUPAC Name

6-nitro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZVXRMXVNSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355721
Record name 2,4-Dihydroxy-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32618-85-2
Record name 6-Nitro-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32618-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxy-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Nitrobenzoyleneurea was prepared using an adaptation of the method of Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). To a solution of benzoyleneurea (0.201 g, 1.24 mmol) in 3.0 mL concentrated H2SO4 at 0° C. was added KNO3 (0.139 g, 1.37 mmol) in one portion. The reaction mixture was allowed to warm to room temperature then stirred overnight. The resulting yellow solution was poured onto 10 mL of ice giving a pale yellow precipitate. The precipitate was isolated on a Hirsch funnel and washed with 35 mL of deionized water. The solid was suspended in 25 mL deionized water, refiltered via Hirsch funnel and allowed to dry on the filter under vacuum for 30 minutes affording 0.155 g (60%) title compound as a pale yellow powder. An analytical sample was obtained by recrystallization from 50% glacial acetic acid as a pale brown microcrystalline solid: mp 327°-328° C. (lit., Varma and Singh; Ind. J. Chem. 296:578-81 (1990): 315°-316° C. dec.). FT-IR (cm-1) 3020, 2850, 1713, 1684, 1631, 1602, 1538, 1491, 1444, 1385, 1332, 1303, 1239, 1157. 1H NMR (DMSO-d6 at δ2.49): δ7.30 (d, J8,7 =9 Hz, 1 H, H8); 8.44 (dd, J7,8 =9 Hz, J7,5 =2.4 Hz, 1H, H7); 8.57 (d, J5,7 =2.7 Hz, 1H, H5); 11.71 (s, 1H, NH); 11.76 (s, 1H, NH). EIMS m/z 207 (M+, bp), 164 (43%), 134 (18%), 106 (22%), 90 (29%), 63 (27%). EIHRMS calc. for C8H5N3O4 207.02799, found 207.02910.
Quantity
0.201 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.139 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-nitrobenzoic acid (0.588 g, 3.23 mmol) and urea (1.164 g, 19.38 mmol) was heated at 200° C. under N2 for 1 h. The mixture was cooled to room temperature and 4 M NaOH was added until pH=14. It was acidified to pH=5.0 via addition of AcOH. The mixture was filtered and the yellow solid was dried to give the title compound (0.49 g, 72.8%) as a yellow solid. MS: m/z 208.1 [M+1]+.
Quantity
0.588 g
Type
reactant
Reaction Step One
Name
Quantity
1.164 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72.8%

Synthesis routes and methods III

Procedure details

Urea (9.89 g, 0.165 mol) and 5-nitroanthranilic acid (6.00 g, 32.9 mmol) were heated to 200° C. with vigorous stirring for 1 h. The melt was allowed to cool to 150° C., and water (150 mL) was slowly added. The resulting slurry was sonicated for 1 h and stirred vigorously for an additional 2 h. It was then cooled to 0° C., and the precipitate was collected and rinsed with water to yield the titled compound (6.43 g, 94% yield). This material was dried in a vacuum oven and used without further purification. This compound did not yield MS data.
Name
Quantity
9.89 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods IV

Procedure details

A mixture of 5 g (27.4 mmol) of 5-nitroanthranilic acid and 22.9 g (274.0 mmol) of urea was heated to 160° C. and the melt stirred overnight. The reaction mixture was allowed to cool to 100° C. and 5 mL of water was added to dissolve the urea. The solid was filtered and suspended in 100 mL of 0.5 N NaOH and heated to boiling for 40 min to allow formation of the sodium salt. Then the mixture was cooled down and the pH was adjusted with 1 M HCl until pH=5. The precipitate was filtered off and washed with water and dried in vacuo to give 5.12 g of the title compound. 1H NMR (DMSO-d6) δ 11.7 (s, 2H), 8.6 (s, 1H), 8.45(d, 1H), 7.4 (d, 1H); LC-MS (ESI+; 208 ([M+H]+)).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-nitroquinazoline-2,4-diol (NQD) interact with its target, shikimate dehydrogenase (SDH), and what are the downstream effects on plants?

A1: NQD acts as a non-competitive inhibitor of SDH []. This means it binds to a site on the enzyme other than the active site where the natural substrate, 3-dehydroshikimate, binds. Despite not competing for the same binding site, NQD's binding reduces the enzyme's maximum catalytic rate (Vmax) without affecting its affinity for the substrate (KM) [].

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